molecular formula C16H16N4O2S B2571460 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946254-50-8

6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2571460
CAS No.: 946254-50-8
M. Wt: 328.39
InChI Key: KILQBJNXSZVXPJ-QPJJXVBHSA-N
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Description

6-(Cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic small molecule designed for biochemical research, incorporating two key structural motifs known for their biological relevance. The core of the molecule is based on the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, a well-established purine bioisostere that serves as a privileged structure in medicinal chemistry . This core skeleton is recognized for its diverse pharmacological potential, particularly in oncology research, with various derivatives being explored as inhibitors of specific kinase targets and for inducing apoptosis in cancer cell lines . The molecular design features a cinnamylthio ether at the 6-position, a modification aligned with studies on pyrazolo[3,4-d]pyrimidine alkyl thioethers . The unsaturated cinnamyl group may influence the compound's interaction with biological membranes and protein targets. Additionally, the 1-(2-hydroxyethyl) side chain is intended to enhance the molecule's solubility profile, potentially improving its utility in various assay systems . This combination makes it a compound of interest for investigating new therapeutic agents, primarily for its potential anti-proliferative effects against a range of human cancer cell lines, building upon the documented activity of structurally related pyrazolopyrimidines and their hybrids . Researchers can employ this compound in foundational studies to probe cellular signaling pathways and mechanisms of programmed cell death.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-9-8-20-14-13(11-17-20)15(22)19-16(18-14)23-10-4-7-12-5-2-1-3-6-12/h1-7,11,21H,8-10H2,(H,18,19,22)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILQBJNXSZVXPJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors such as aminopyrazoles and formamidines under acidic or basic conditions.

  • Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

      Reactants: Aminopyrazole, formamidine

      Conditions: Acidic or basic medium, elevated temperature

      Reaction: Cyclization to form the pyrazolo[3,4-d]pyrimidine core

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The cinnamylthio (-S-cinnamyl) moiety at position 6 can participate in nucleophilic displacement reactions under specific conditions. For example:

  • Oxidative cleavage : Reaction with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) may convert the thioether to sulfoxide or sulfone derivatives .

  • Alkylation : The sulfur atom could act as a nucleophile in alkylation reactions with alkyl halides, forming sulfonium salts .

Functionalization of the 2-Hydroxyethyl Group

The 2-hydroxyethyl substituent at position 1 offers opportunities for derivatization:

  • Esterification : Reaction with acetic anhydride or acyl chlorides would yield ester derivatives (e.g., acetate esters) .

  • Etherification : Alkylation with alkyl halides or epoxides could produce ether-linked analogs .

Heterocyclic Ring Modifications

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core can undergo reactions typical of pyrimidine derivatives:

Electrophilic Aromatic Substitution

  • Nitration : Nitric acid in sulfuric acid may introduce nitro groups at electron-rich positions of the aromatic ring .

  • Halogenation : Chlorination or bromination could occur at activated positions using reagents like POCl₃ or N-bromosuccinimide .

Condensation Reactions

  • Cyclization : Heating with aldehydes (e.g., p-chlorobenzaldehyde) in the presence of piperidine may form fused triazole or imidazole rings via condensation .

Cinnamyl Group Reactivity

The cinnamyl side chain (C₆H₅-CH=CH-) is prone to:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would saturate the double bond, yielding a dihydrocinnamyl derivative .

  • Epoxidation : Reaction with peracids could form an epoxide at the α,β-unsaturated position .

Biological Activity Correlations

While direct data for this compound is unavailable, structurally related pyrazolo[3,4-d]pyrimidines exhibit:

  • Antimicrobial properties : Derivatives with electron-withdrawing groups (e.g., Cl, CN) show enhanced activity against Gram-positive bacteria and fungi .

  • Kinase inhibition : Analogous compounds act as EGFR inhibitors, suggesting potential anticancer applications .

Critical Analysis of Synthetic Pathways

The compound’s synthesis likely involves:

  • Core formation : Cyclocondensation of 5-aminopyrazole-4-carbonitrile with urea or thiourea .

  • Thioether introduction : Nucleophilic substitution of a chloro intermediate with cinnamylthiol .

  • Hydroxyethylation : Alkylation of the pyrazole nitrogen with 2-bromoethanol .

Scientific Research Applications

Chemistry

In chemistry, 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and inflammatory disorders. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences solubility and target interactions:

Compound Name Position 1 Substituent Key Properties/Activities Reference
6-(Cinnamylthio)-1-(2-hydroxyethyl)-... 2-Hydroxyethyl Enhanced solubility, potential H-bonding
1-(4-Chlorophenyl)-6-(cinnamylthio)-... 4-Chlorophenyl Increased lipophilicity, likely improved membrane permeability
1-(2-Methoxyphenyl)-6-(cinnamylthio)-... 2-Methoxyphenyl Moderate lipophilicity, electron-donating methoxy group
1-Methyl derivatives (e.g., 15b, 15c) Methyl Reduced steric hindrance, simplified synthesis

Key Observations :

  • The 2-hydroxyethyl group in the target compound offers superior aqueous solubility compared to aromatic substituents (e.g., 4-chlorophenyl or 2-methoxyphenyl), making it advantageous for pharmaceutical formulations .
  • Aromatic substituents (e.g., 4-chlorophenyl) may enhance target binding in hydrophobic enzyme pockets, as seen in PDE inhibitors .

Substituent Variations at Position 6

The thioether group at position 6 modulates electronic and steric effects:

Compound Name Position 6 Substituent Key Properties/Activities Reference
6-(Cinnamylthio)-1-(2-hydroxyethyl)-... Cinnamylthio (-S-CH₂-CH=CH-Ph) Extended conjugation, potential π-π stacking with targets
6-((3-Fluorobenzyl)thio)-... (15b, 15c) 3-Fluorobenzylthio Electron-withdrawing fluorine enhances metabolic stability
6-Methylthio derivatives Methylthio (-S-CH₃) Reduced steric bulk, lower molecular weight
6-(4-Nitrophenyl)-... (2e) 4-Nitrophenyl Strong electron-withdrawing effect, may improve enzyme inhibition

Key Observations :

  • The cinnamylthio group’s conjugated double bond and aromatic ring may improve binding to targets like kinases or PDEs through π-π interactions, similar to PDE9 inhibitors with bulky substituents .
  • Fluorinated benzylthio groups (e.g., 3-fluorobenzyl) enhance metabolic stability compared to non-fluorinated analogs, as shown in ALDH1A inhibitors .

Key Observations :

  • Antifungal activity is highly substituent-dependent; methyl groups at position 6 improve activity over benzyl groups .

Key Observations :

  • The 2-hydroxyethyl group may require protective strategies during synthesis to prevent oxidation or side reactions, as seen in intermediates like ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate .
  • High-purity analogs (≥98% HPLC) are achievable via recrystallization or chromatography .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure with a cinnamylthio group and a hydroxyethyl substituent. The molecular formula is C13H14N4OS, and its molecular weight is approximately 270.34 g/mol. The presence of the thioether and hydroxyethyl groups is believed to play a crucial role in its biological interactions.

Anticancer Activity

Research indicates that compounds within the pyrazolopyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It can induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting proliferation.

A study conducted on a series of pyrazolopyrimidine derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against human cancer cell lines, suggesting the potential for this compound to be developed as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit certain kinases that play pivotal roles in cancer progression. This inhibition could lead to decreased tumor growth and metastasis .

Study 1: Anticancer Efficacy

A recent study investigated the effect of the compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

The synthesis typically involves functionalizing the pyrazolo[3,4-d]pyrimidin-4-one core. A general approach includes:

Core Formation : React 5-aminopyrazole derivatives with thiourea or formamide to generate the pyrazolopyrimidine scaffold .

Substituent Introduction :

  • The 1-(2-hydroxyethyl) group can be introduced via alkylation using 2-chloroethanol or ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF) .
  • The 6-(cinnamylthio) moiety is added via nucleophilic substitution, where cinnamyl thiol reacts with a pre-halogenated intermediate (e.g., 6-chloro derivative) in the presence of a base .
    Key Considerations : Optimize reaction temperature (50–100°C) and solvent polarity (DMF or ethanol) to enhance yield. Purification often involves recrystallization or column chromatography .

Q. How is the structural identity of this compound validated post-synthesis?

A multi-technique approach is recommended:

  • X-ray Crystallography : Resolves bond lengths and angles in the crystalline state, confirming the substitution pattern (e.g., cinnamylthio orientation) .
  • NMR Spectroscopy :
    • ¹H NMR: Peaks at δ 7.2–7.4 ppm (cinnamyl aromatic protons), δ 4.5–4.7 ppm (-SCH₂-), and δ 3.6–3.8 ppm (-CH₂OH) .
    • ¹³C NMR: Signals near δ 160–170 ppm confirm the pyrimidinone carbonyl .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ .

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Cell Cycle Analysis : PI staining and DNA content quantification via flow cytometry (e.g., G1/S arrest) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the 6-(cinnamylthio) substitution step?

Methodological Strategies :

  • Catalyst Screening : Test palladium or copper catalysts to enhance thiol-displacement reactivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher polarity may improve nucleophilicity of cinnamyl thiol .
  • Temperature Control : Reflux conditions (80–100°C) vs. microwave-assisted synthesis (shorter reaction time, higher purity) .
    Example Data :
ConditionYield (%)Reference
DMF, 80°C, 12 h52.7
Microwave, 100°C, 2 h68.3

Q. How to resolve contradictions in reported anticancer activity across studies?

Systematic Analysis Steps :

Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting bioactivity .

Assay Standardization :

  • Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C).
  • Normalize data to vehicle controls (DMSO <0.1%) .

Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to account for inter-study variability in effective concentrations .

Q. How to design a mechanistic study to elucidate the compound’s mode of action?

Experimental Framework :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
  • Protein Interaction Studies :
    • Surface Plasmon Resonance (SPR): Measure binding affinity to putative targets (e.g., kinases).
    • Immunoprecipitation: Validate interactions with apoptosis-related proteins (e.g., caspase-3) .
  • siRNA Knockdown : Silence candidate targets (e.g., AKT1) and assess rescue of cytotoxicity .

Q. What advanced analytical methods quantify this compound in biological matrices?

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 μm).
    • Mobile Phase: 0.1% formic acid in water/acetonitrile.
    • LOQ: 1 ng/mL in plasma .
  • Microsomal Stability Assay : Incubate with liver microsomes (37°C, NADPH), and track parent compound depletion via LC-UV .

Q. How to assess stability under physiological conditions?

Forced Degradation Protocol :

  • pH Variation : Incubate in buffers (pH 1–9) at 37°C for 24 h. Monitor degradation via HPLC .
  • Thermal Stress : Heat at 60°C for 72 h; compare peak area to controls.
  • Oxidative Stress : Treat with 3% H₂O₂ for 6 h .
    Key Findings :
  • The compound is stable at pH 7.4 but degrades >20% under acidic (pH 1) or alkaline (pH 9) conditions .

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